(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)23-16)12-19-17(20)7-6-13-8-9-22-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXXFLYQYQYPX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[b]thiophene Derivative: Starting with a suitable thiophene precursor, the benzo[b]thiophene ring is constructed through cyclization reactions.
Hydroxypropylation: The benzo[b]thiophene derivative is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.
Acrylamide Formation: The hydroxypropylated benzo[b]thiophene is then coupled with a furan-3-yl acrylamide through a condensation reaction, often facilitated by a base such as triethylamine.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Applications
The compound is part of a class of benzo[b]thiophene derivatives known for their diverse biological activities. Research has demonstrated that compounds containing the benzo[b]thiophene moiety exhibit significant anti-inflammatory , anticancer , and antimicrobial properties.
Anti-inflammatory Activity
Studies indicate that derivatives of benzo[b]thiophene can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, hydroxyl-containing benzo[b]thiophene analogs have been shown to mitigate oxidative stress induced by acrylamide in zebrafish larvae, highlighting their potential as anti-inflammatory agents .
Anticancer Potential
Research suggests that (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide may possess cytotoxic effects against various cancer cell lines. The structural components of this compound allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Similar compounds with the benzo[b]thiophene structure have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide have been evaluated using various in vitro assays. The compound has demonstrated significant free-radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.
Drug Design Implications
Given its diverse biological activities, (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide serves as a valuable scaffold for drug design. The ability to modify its structure can lead to the development of novel therapeutic agents targeting specific diseases.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the efficacy of this compound. By systematically altering functional groups and evaluating their effects on biological activity, researchers can enhance the therapeutic potential of this class of compounds.
Summary of Biological Activities
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds derived from benzo[b]thiophene:
- A study demonstrated that hydroxyl-containing benzo[b]thiophene derivatives effectively reduced oxidative stress in zebrafish larvae models exposed to acrylamide, showcasing their potential as protective agents .
- Another investigation into pyrazole derivatives highlighted their anti-inflammatory properties through significant reductions in edema in animal models, suggesting that modifications to the benzo[b]thiophene structure could yield similar benefits.
Mechanism of Action
The mechanism by which (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with the benzo[b]thiophene and furan moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
Key Structural Features of the Target Compound :
- Benzo[b]thiophen-2-yl : A fused bicyclic aromatic system with sulfur, contributing to lipophilicity and π-π stacking interactions.
- Furan-3-yl : An oxygen-containing heterocycle capable of hydrogen bonding and dipole interactions.
- 2-Hydroxypropyl : A polar linker that enhances solubility and introduces a stereogenic center.
Comparison with Analogues :
Key Observations :
- Aromatic Systems : The target’s benzo[b]thiophene offers greater lipophilicity compared to single-ring heterocycles (e.g., thiophene, furan) but less than benzothiazole derivatives due to sulfur’s electronegativity .
- Polarity: The hydroxypropyl group provides solubility advantages over non-polar linkers (e.g., isopropylsulfamoyl in ).
- Toxicity : Unlike the nitroso-containing compound , the target lacks mutagenic groups, suggesting a safer profile.
Physicochemical Properties :
- Lipophilicity : Benzo[b]thiophene increases logP compared to furan/thiophene derivatives but remains less lipophilic than benzothiazoles due to sulfur’s electronic effects .
- Solubility: The hydroxypropyl group improves aqueous solubility relative to morpholinophenyl () or benzothiazole () analogues.
Biological Activity
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves the reaction of benzo[b]thiophene derivatives with furan-based acrylamides. The synthetic pathway is crucial for ensuring the purity and biological activity of the final product.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated various derivatives for their antiproliferative effects against human cancer cell lines. The compound exhibited significant inhibition of cell growth in several lines, including HeLa and MDA-MB-231, with IC50 values comparable to established chemotherapeutics like CA-4. The correlation between structural modifications and biological activity was also observed, indicating that specific substituents on the benzothiophene ring can enhance efficacy against tumor cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 180 |
| CA-4 | MDA-MB-231 | 3100 |
| (E)-N-(...) | HeLa | 14 |
| (E)-N-(...) | MDA-MB-231 | 1500 |
Neuroprotective Effects
The neuroprotective properties of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide were investigated in models of oxidative stress-induced neurotoxicity. Findings indicated that the compound could ameliorate acrylamide-induced neurotoxicity in zebrafish larvae by restoring glutathione levels and reducing pro-inflammatory markers. This suggests a potential therapeutic role in neurological disorders associated with oxidative stress .
The mechanisms underlying the biological activities of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide are multifaceted:
- Inhibition of Tubulin Polymerization : The compound has been shown to interfere with tubulin dynamics, which is critical for cancer cell proliferation.
- Antioxidant Activity : By enhancing glutathione levels, it mitigates oxidative stress, a key factor in neurodegenerative diseases.
- Anti-inflammatory Effects : The reduction of inflammatory cytokines indicates its potential use in treating inflammatory conditions.
Case Studies
Several case studies have been documented that illustrate the effectiveness of this compound:
- Cancer Treatment : In vitro studies demonstrated that (E)-N-(...) significantly reduced cell viability in breast cancer models.
- Neuroprotection : In vivo studies using zebrafish models showed improved locomotion and reduced oxidative damage after treatment with the compound.
Q & A
Q. What are the standard synthetic routes for (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide?
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Preparation of the benzo[b]thiophene core through cyclization of alkynyl thioanisoles using gold(I) catalysts .
- Step 2 : Introduction of the 2-hydroxypropyl group via nucleophilic substitution or condensation reactions, often using triethylamine as a base to deprotonate intermediates .
- Step 3 : Coupling with 3-(furan-3-yl)acryloyl chloride under controlled pH (7–9) and temperature (0–25°C) to form the acrylamide backbone . Yield optimization requires solvent selection (e.g., dichloromethane or ethanol) and stoichiometric control of reagents .
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR identify key protons (e.g., hydroxyl at δ 4.8–5.2 ppm, aromatic thiophene/furan protons at δ 6.5–7.8 ppm) and carbons (amide carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirms acrylamide C=O stretching (~1650 cm) and hydroxyl O-H bonds (~3300 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 367.39 for CHFNOS analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallization .
- Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .
- Continuous Flow Reactors : For scale-up, flow chemistry reduces reaction time and improves consistency .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C interactions .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .
- Comparative Analysis : Cross-validate with analogous compounds (e.g., furan/thiophene derivatives) to identify unexpected peaks .
Q. What computational methods predict the biological activity of this compound?
- PASS Analysis : Predicts activity spectra (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive acrylamides .
- Molecular Docking : Simulates binding to targets like γ-aminobutyric acid receptors (GABAAR) or enzymes (e.g., Sortase A) using AutoDock or Schrödinger .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on furan) with bioactivity trends .
Q. What experimental strategies elucidate the mechanism of action in biological systems?
- Michael Addition Assays : Test covalent binding to cysteine residues in proteins via UV-Vis or fluorescence quenching .
- Cellular Target Identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 screens to map interaction networks .
- Metabolic Stability Studies : LC-MS/MS tracks compound degradation in liver microsomes to assess pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
